4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” is a compound that contains both imidazole and pyrroloquinoxaline moieties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrroloquinoxalines are a class of compounds that have shown a broad range of biological activities .
Synthesis Analysis
The synthesis of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” involves coupling compounds of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov Heterocycle Rearrangement . Imidazole was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” is C14H10N4 . It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .Physical And Chemical Properties Analysis
Imidazole, a component of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline”, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Organic Synthesis
A notable advancement in organic synthesis is the development of efficient methods for creating pyrrolo[1,2-a]quinoxaline derivatives. For instance, an I2-catalyzed cascade coupling protocol has been developed to synthesize these derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling, utilizing a nontoxic, readily available catalyst, I2, and an oxidant, DMSO. This metal-free process yields the target compounds in good-to-excellent yields with a broad substrate scope (Zeyuan Zhang et al., 2015). Another approach involves a green, novel method for synthesizing N-heterocycle-fused quinoxalines, using dimethyl sulfoxide as both a reactant and a solvent, which produces a wide range of products in moderate to excellent yields (C. Xie et al., 2017).
Sensing Applications
Quinoxaline derivatives bearing two imidazolium moieties have been found to strongly bind anions, displaying unique charge-transfer fluorescent responses to pyrophosphate and acetate. This highlights their potential in sensing applications, where anion-binding studies were conducted using fluorescence and 1H NMR analysis, single-crystal X-ray analysis, and theoretical calculations (N. J. Singh et al., 2007).
Biological Studies
Research into the biological activity of pyrrolo[1,2-a]quinoxaline derivatives has led to the discovery of compounds with significant antitubercular activity. A study reported modified synthesis and antitubercular activity of 4-substituted pyrrolo[2,3-c]quinolines, with some compounds showing high activity and low toxicity. A compound featuring an imidazole moiety at position 4 exhibited the highest activity (M. Akula et al., 2014). Additionally, pyrroloquinoxaline hydrazones have been identified as a new class of fluorescent probes for amyloid fibrils, offering potential for studying amyloid structures in vitro and developing compounds as amyloid imaging agents for in vivo applications (S. Gemma et al., 2011).
properties
IUPAC Name |
4-imidazol-1-ylpyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-5-12-11(4-1)16-14(17-9-7-15-10-17)13-6-3-8-18(12)13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVSQVLDSLQVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.